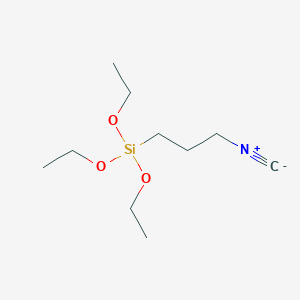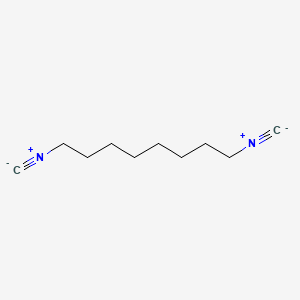
Silane, triethoxy(3-isocyanopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by a silicon atom bonded to three ethoxy groups and one isocyanopropyl group. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Reaction: It can also be prepared by the direct reaction of 3-isocyanopropyl chloride with triethoxysilane under controlled conditions.
Industrial Production Methods: The industrial production of triethoxy(3-isocyanopropyl)silane typically involves large-scale chemical reactors where the raw materials are reacted under specific temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Hydrolysis: The compound readily hydrolyzes in the presence of water to form silanol and isocyanopropyl alcohol.
Condensation: It can undergo condensation reactions with other silanes or silanol groups to form cross-linked networks.
Substitution Reactions: The isocyanopropyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, mild acidic or basic conditions.
Condensation: Silanol groups, catalysts like acids or bases.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Silanol and Isocyanopropyl Alcohol: From hydrolysis.
Cross-linked Silica Networks: From condensation reactions.
Substituted Isocyanopropyl Derivatives: From substitution reactions.
Chemistry:
Surface Modification: Used to modify the surface properties of materials, such as glass, ceramics, and metals, to improve adhesion, hydrophobicity, and chemical resistance.
Silicon-Based Polymers: Utilized in the synthesis of silicon-based polymers and hybrid materials.
Biology:
Biomaterials: Employed in the development of biomaterials for medical implants and tissue engineering due to its biocompatibility and ability to form stable coatings.
Medicine:
Drug Delivery Systems: Used in the design of drug delivery systems where its surface modification properties enhance the delivery and release of therapeutic agents.
Industry:
Coatings and Adhesives: Applied in the formulation of coatings and adhesives to improve the performance and durability of industrial products.
Catalysts: Serves as a precursor for catalysts in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through its reactive isocyanopropyl group, which can form covalent bonds with various substrates. The mechanism involves the nucleophilic attack on the isocyanate group, leading to the formation of stable urethane or urea linkages. The molecular targets and pathways involved depend on the specific application, such as surface modification, drug delivery, or biomaterials.
Comparison with Similar Compounds
3-Cyanopropyltriethoxysilane: Similar structure but with a cyano group instead of isocyanopropyl.
Triethoxy(3-aminopropyl)silane: Contains an amino group instead of isocyanopropyl.
Uniqueness: Silane, triethoxy(3-isocyanopropyl)-, is unique due to its isocyanopropyl group, which provides distinct reactivity and versatility compared to other trialkoxysilanes. This group allows for a wider range of chemical modifications and applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
triethoxy(3-isocyanopropyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3Si/c1-5-12-15(13-6-2,14-7-3)10-8-9-11-4/h5-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIXFRABPZURLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC[N+]#[C-])(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461972 |
Source


|
| Record name | Silane, triethoxy(3-isocyanopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76514-38-0 |
Source


|
| Record name | Silane, triethoxy(3-isocyanopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Isocyano-2-(4-methylphenyl)sulfonylethyl]-4-methylbenzene](/img/structure/B7890067.png)
![1-[2-(4-Fluorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890069.png)
![1-Bromo-3-[2-isocyano-2-(4-methylphenyl)sulfonylethyl]benzene](/img/structure/B7890087.png)









